1,4-Diethyl-1,4,7-triazonane
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Overview
Description
1,4-Diethyl-1,4,7-triazonane is a chemical compound with the molecular formula C₁₀H₂₃N₃. It belongs to the class of triazacyclononane derivatives, which are known for their strong metal-chelating properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structure and reactivity.
Mechanism of Action
Target of Action
1,4-Diethyl-1,4,7-triazonane, a derivative of 1,4,7-Triazacyclononane (TACN), is an aza-crown ether . TACN is a popular tridentate ligand that binds to one face of an octahedron of metalloids and transition metals . The primary targets of this compound are therefore likely to be metal ions, with the compound acting as a chelator .
Mode of Action
The strong coordination capabilities and high selectivity of the TACN derivatives toward di- or trivalent metal ions are determined by the cooperative binding mode from TACN and pendant arms . The compound interacts with its targets by forming a complex, with the TACN unit being kinetically inert, allowing further synthetic transformations on the other coordination sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1,4,7-triazonane typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethylene triamine with ethylene glycol ditosylate under basic conditions to form the triazacyclononane ring. The diethyl groups are introduced through subsequent alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazacyclononane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
1,4-Diethyl-1,4,7-triazonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal-chelating properties make it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in catalysis and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
1,4-Diethyl-1,4,7-triazonane can be compared with other triazacyclononane derivatives, such as 1,4,7-triazacyclononane and its methyl or tert-butyl-substituted analogs. The diethyl groups in this compound provide unique steric and electronic properties that can influence its reactivity and stability compared to other derivatives.
Similar Compounds
- 1,4,7-Triazacyclononane
- 1,4-Dimethyl-1,4,7-triazacyclononane
- 1,4-Di-tert-butyl-1,4,7-triazacyclononane
These compounds share the triazacyclononane core structure but differ in their substituents, which can lead to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1,4-diethyl-1,4,7-triazonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-12-7-5-11-6-8-13(4-2)10-9-12/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUXCQAUXNEHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCCN(CC1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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